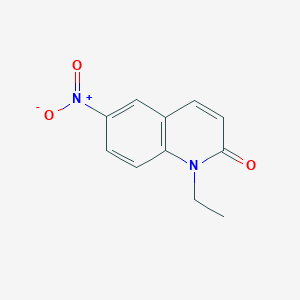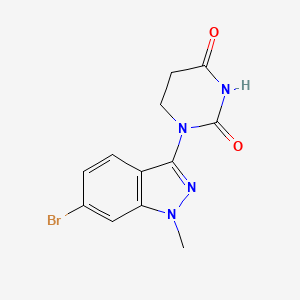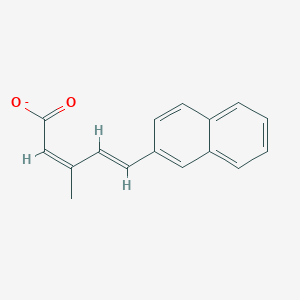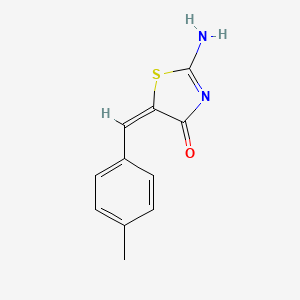
4,4'-(3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-diylidene)bis(2,2,6,6-tetramethylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) is a complex organic compound known for its unique tricyclic structure. This compound is characterized by its stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-TRICYCLO[5210~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions, often using catalysts such as palladium or platinum to facilitate the process
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) undergoes various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to its stable tricyclic structure.
Reduction: It can be reduced under specific conditions using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically requires strong oxidizing agents like potassium permanganate.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups to the piperidine moieties.
Scientific Research Applications
4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) has a wide range of applications in scientific research:
Chemistry: Used as a stable intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizing agent in biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of high-performance materials due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) stands out due to its enhanced stability and resistance to oxidation compared to similar compounds. Its unique tricyclic structure and the presence of tetramethylpiperidine groups contribute to its distinct chemical properties and wide range of applications.
Properties
Molecular Formula |
C28H42N2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-[5-(2,2,6,6-tetramethylpiperidin-4-ylidene)-10-tricyclo[5.2.1.02,6]deca-3,8-dienylidene]piperidine |
InChI |
InChI=1S/C28H42N2/c1-25(2)13-17(14-26(3,4)29-25)19-9-10-21-20-11-12-22(24(19)21)23(20)18-15-27(5,6)30-28(7,8)16-18/h9-12,20-22,24,29-30H,13-16H2,1-8H3 |
InChI Key |
JWTSWIHDBSKTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C2C=CC3C2C4C=CC3C4=C5CC(NC(C5)(C)C)(C)C)CC(N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)


![6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B15044750.png)
![5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15044753.png)
![3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B15044755.png)

![N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide](/img/structure/B15044766.png)


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B15044794.png)
![2,2'-Dibenzo[b,d]furan-2,8-diylbis(3-phenylquinoxaline)](/img/structure/B15044801.png)
